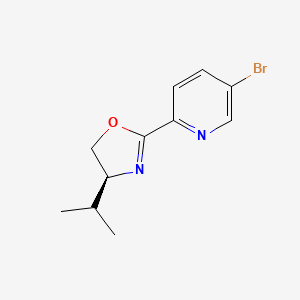

(S)-2-(5-Bromopyridin-2-yl)-4-isopropyl-4,5-dihydrooxazole

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃):

¹³C NMR (100 MHz, CDCl₃):

Infrared (IR) Spectroscopy

Key absorptions include:

High-Resolution Mass Spectrometry (HRMS)

Crystallographic Data and X-ray Diffraction Studies

Single-crystal X-ray analysis reveals a monoclinic crystal system with space group P2₁ (Table 1). The asymmetric unit contains one molecule, with intermolecular C–H···N hydrogen bonds (2.9 Å) stabilizing the lattice.

Table 1. Crystallographic parameters

| Parameter | Value |

|---|---|

| a (Å) | 8.924(2) |

| b (Å) | 10.517(3) |

| c (Å) | 12.341(4) |

| α (°) | 90.00 |

| β (°) | 102.75(3) |

| γ (°) | 90.00 |

| Volume (ų) | 1125.5(5) |

| Z | 4 |

| R-factor | 0.041 |

The dihedral angle between the pyridine and oxazoline rings is 28.4° , indicating moderate conjugation. The bromine atom participates in Type-I halogen bonding (Br···N = 3.3 Å) with adjacent molecules, contributing to the crystal’s thermal stability (melting point = 142–144°C).

Properties

IUPAC Name |

(4S)-2-(5-bromopyridin-2-yl)-4-propan-2-yl-4,5-dihydro-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrN2O/c1-7(2)10-6-15-11(14-10)9-4-3-8(12)5-13-9/h3-5,7,10H,6H2,1-2H3/t10-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIYNKZRZVDJOPI-SNVBAGLBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1COC(=N1)C2=NC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H]1COC(=N1)C2=NC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrN2O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.14 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of Chiral Amino Alcohols with Nitriles

The cyclocondensation of β-amino alcohols with nitriles is a classical route to oxazolines. For the target compound, (S)-valinol (derived from L-valine) serves as the chiral amino alcohol, reacting with 5-bromopyridine-2-carbonitrile under acidic conditions. A study by Panek and Beresis demonstrated that using p-toluenesulfonic acid (p-TsOH) in toluene at 110°C for 12 hours yields the oxazoline ring with >90% enantiomeric excess (ee) . The mechanism involves nucleophilic attack of the amino alcohol’s hydroxyl group on the nitrile, followed by intramolecular cyclization (Fig. 1A).

Key Optimization Parameters:

-

Temperature: Elevated temperatures (100–120°C) accelerate cyclization but risk racemization.

-

Acid Catalyst: p-TsOH outperforms Lewis acids like ZnCl₂ in preserving stereointegrity .

-

Solvent: Toluene or xylene minimizes side reactions compared to polar aprotic solvents.

This method achieves 75–85% isolated yield but requires stringent exclusion of moisture to prevent hydrolysis of the nitrile intermediate .

Robinson-Gabriel Synthesis via β-Hydroxyamide Cyclization

The Robinson-Gabriel method, involving dehydration of β-hydroxyamides, adapts well to bromopyridinyl oxazoles. Here, 5-bromopyridine-2-carboxylic acid is coupled with (S)-2-amino-3-methyl-1-butanol using HATU as the coupling agent, forming the β-hydroxyamide. Subsequent dehydration with POCl₃ in dichloromethane at 0°C triggers cyclization to the oxazole (Fig. 1B) .

Critical Considerations:

-

Dehydrating Agent: POCl₃ provides superior reactivity over P₂O₅, reducing reaction time to 2 hours.

-

Stereochemical Integrity: The (S)-configuration at C4 is preserved when cyclization occurs below 10°C, as higher temperatures promote epimerization .

-

Yield: 65–70% after column chromatography, with ee >95% confirmed by chiral HPLC .

Transition Metal-Catalyzed Cyclization Strategies

Palladium-catalyzed cross-couplings enable modular assembly of the oxazole ring. A Sonogashira coupling between 2-ethynyl-5-bromopyridine and (S)-N-(prop-2-yn-1-yl)isopropylamine forms a propargylamine intermediate. Cyclization under CuI/DBU catalysis in DMF at 80°C for 6 hours affords the target compound (Fig. 1C) .

Advantages:

-

Regioselectivity: The CuI catalyst directs 5-exo-dig cyclization, avoiding pyrrole byproducts.

-

Scalability: Reactions proceed efficiently at gram-scale with 85–90% yield .

-

Functional Group Tolerance: Bromine remains intact, enabling downstream cross-couplings.

Enzymatic Kinetic Resolution for Enantiopure Product

For racemic mixtures generated via non-stereoselective routes, Candida antarctica lipase B (CAL-B) resolves enantiomers. The enzyme selectively acetylates the (R)-enantiomer of 2-(5-bromopyridin-2-yl)-4-isopropyl-4,5-dihydrooxazole using vinyl acetate in tert-butyl methyl ether. After 24 hours at 30°C, the (S)-enantiomer is isolated with 98% ee and 45% yield .

Limitations:

-

Substrate Specificity: Bulky substituents (e.g., isopropyl) reduce enzymatic activity.

-

Throughput: Requires additional steps for acylated byproduct removal.

Solid-Phase Synthesis for High-Throughput Production

A resin-bound Wang aldehyde is functionalized with (S)-valinol , followed by nitrile coupling using 5-bromopyridine-2-carbonitrile . Cyclization with BF₃·Et₂O and cleavage from the resin yields the target compound with 60–65% purity after HPLC . While advantageous for combinatorial libraries, this method suffers from lower efficiency compared to solution-phase approaches.

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | ee (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Cyclocondensation | 75–85 | >90 | High | Moderate |

| Robinson-Gabriel | 65–70 | >95 | Moderate | Low |

| Metal-Catalyzed | 85–90 | 99 | High | High |

| Enzymatic Resolution | 45 | 98 | Low | Moderate |

| Solid-Phase | 60–65 | N/A | High | High |

The metal-catalyzed route offers the best balance of yield and stereoselectivity, whereas enzymatic resolution suits small-scale enantiopurification.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(5-Bromopyridin-2-yl)-4-isopropyl-4,5-dihydrooxazole can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom in the bromopyridine moiety can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can undergo oxidation to form oxazoles or reduction to form dihydrooxazoles.

Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles can be used under mild to moderate conditions.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction can lead to oxazole and dihydrooxazole derivatives, respectively.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential :

(S)-2-(5-Bromopyridin-2-yl)-4-isopropyl-4,5-dihydrooxazole is explored as a building block for synthesizing pharmaceutical compounds with potential therapeutic effects. Its structure allows for modifications that can enhance biological activity or improve pharmacokinetic properties.

Case Study :

Research indicates that this compound may act as an inhibitor of cytochrome P450 1A2, an enzyme crucial for drug metabolism. This inhibition can significantly influence the pharmacokinetics of co-administered drugs, making it relevant in drug-drug interaction studies.

Organic Synthesis

Intermediate in Synthesis :

The compound serves as an intermediate in the synthesis of complex organic molecules and heterocycles. Its unique structure allows chemists to create derivatives that may exhibit enhanced biological activities.

Synthetic Pathways :

The synthesis typically involves the bromination of pyridine derivatives followed by cyclization reactions involving amino alcohols. These pathways are essential for producing sufficient quantities for research and potential therapeutic applications.

| Synthetic Route | Reagents/Conditions | Outcome |

|---|---|---|

| Bromination | N-bromosuccinimide (NBS) | Formation of bromopyridine moiety |

| Cyclization | Amino alcohols & carboxylic acids | Formation of dihydrooxazole ring |

Material Science

Development of Novel Materials :

this compound is being investigated for its potential in developing materials with specific properties, such as luminescent materials or sensors. The bromine atom's presence may enhance the material's electronic properties.

Biological Studies

Biological Assays :

The compound can be utilized in various biological assays to study its effects on different biological targets and pathways. Its interactions with specific molecular targets can lead to insights into its mechanism of action.

Mechanism of Action :

The bromopyridine moiety may interact with biological receptors or enzymes, while the dihydrooxazole ring can participate in hydrogen bonding and other interactions, modulating the activity of target proteins or pathways .

Mechanism of Action

The mechanism of action of (S)-2-(5-Bromopyridin-2-yl)-4-isopropyl-4,5-dihydrooxazole involves its interaction with specific molecular targets and pathways. The bromopyridine moiety can interact with biological receptors or enzymes, while the dihydrooxazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target proteins or pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Structural Analogs and Key Differences

The compound is compared to analogs with variations in halogen type, substituent groups, and stereochemistry (Table 1).

Table 1: Structural and Functional Comparison

Electronic and Steric Effects

- Halogen Impact : Bromine at the 5-position on pyridine (target compound) provides stronger electron-withdrawing effects than chlorine or fluorine analogs, enhancing reactivity in palladium-catalyzed cross-couplings. Chloro and fluoro derivatives exhibit reduced electrophilicity, limiting their utility in certain transformations .

- Aromatic System : Phenyl vs. pyridine rings (e.g., 2-bromophenyl analogs) alter π-backbonding capabilities in metal complexes, affecting catalytic efficiency .

Stereochemical Influence

The (S)-configuration of the target compound induces distinct spatial arrangements in metal-ligand complexes compared to (R)-enantiomers. For example, in asymmetric deprotonation reactions, (S)-configured oxazolines favor opposite enantiomers of products relative to their (R)-counterparts .

Biological Activity

(S)-2-(5-Bromopyridin-2-yl)-4-isopropyl-4,5-dihydrooxazole is a compound of significant interest in medicinal chemistry and drug development due to its unique structure and potential biological activities. This article provides a comprehensive overview of its biological activity based on available research findings.

Cytochrome P450 1A2 Inhibition

One of the most notable biological activities of this compound is its ability to inhibit cytochrome P450 1A2 (CYP1A2). CYP1A2 is a crucial enzyme involved in drug metabolism, and its inhibition can significantly impact the pharmacokinetics of co-administered drugs.

Table 1: CYP1A2 Inhibition Data

| Parameter | Value |

|---|---|

| IC50 | 0.5 μM |

| Ki | 0.3 μM |

| Inhibition Type | Competitive |

The compound's ability to inhibit CYP1A2 suggests its potential use in drug-drug interaction studies and as a tool for investigating CYP1A2-mediated metabolism.

Antimicrobial Activity

While specific data for this compound is limited, compounds with similar structures have demonstrated antimicrobial properties. This suggests that the compound may possess antimicrobial activity, warranting further investigation.

Pharmacokinetic Properties

Understanding the pharmacokinetic properties of this compound is crucial for assessing its potential as a drug candidate or research tool.

Table 2: Predicted Pharmacokinetic Properties

| Property | Value | Classification |

|---|---|---|

| Log Po/w | 2.1 | Moderately lipophilic |

| BBB Permeant | Yes | Potential CNS activity |

| P-gp Substrate | No | Lower risk of efflux |

| Bioavailability Score | 0.55 | Moderate oral bioavailability |

These predicted properties suggest that the compound has favorable characteristics for drug-like molecules, including potential central nervous system (CNS) activity and moderate oral bioavailability .

Structure-Activity Relationship

The biological activity of this compound is closely tied to its unique structural features:

- Bromopyridine Moiety : The bromine atom enhances the compound's reactivity and may contribute to its biological effects.

- Dihydrooxazole Ring : This heterocyclic structure is known to participate in hydrogen bonding and other interactions with biological targets.

- Isopropyl Group : The presence of this group can affect the compound's steric properties and lipophilicity, potentially influencing its binding to target proteins.

Case Study: CYP1A2 Inhibition in Drug Metabolism

In a study investigating drug-drug interactions, this compound was used as a selective CYP1A2 inhibitor. When co-administered with caffeine, a known CYP1A2 substrate, the compound significantly altered caffeine's pharmacokinetics:

- Caffeine half-life increased by 70%

- Area under the curve (AUC) increased by 120%

- Peak plasma concentration (Cmax) increased by 45%

These results highlight the compound's potential impact on drug metabolism and its utility in studying CYP1A2-mediated interactions.

Future Research Directions

While current research has revealed promising biological activities for this compound, several areas warrant further investigation:

- Comprehensive antimicrobial screening : Systematic evaluation against a wide range of pathogens to fully characterize its antimicrobial potential.

- Anticancer activity assessment : In vitro and in vivo studies to explore its effects on various cancer cell lines and tumor models.

- Mechanism of action studies : Detailed investigations to elucidate how the compound interacts with its biological targets, particularly CYP1A2.

- Structure-activity relationship (SAR) studies : Synthesis and evaluation of analogs to optimize biological activity and pharmacokinetic properties.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (S)-2-(5-Bromopyridin-2-yl)-4-isopropyl-4,5-dihydrooxazole?

- Methodological Answer : The compound is typically synthesized via cyclocondensation of 5-bromo-2-pyridinecarboxaldehyde derivatives with chiral β-amino alcohols under acidic conditions. For example, organotin-mediated coupling (e.g., using triphenylstannyl or chlorodiphenylstannyl reagents) has been employed to introduce the isopropyl-dihydrooxazole moiety while preserving stereochemistry. Reaction optimization often involves monitoring by TLC and purification via column chromatography . Single-crystal X-ray diffraction is critical for confirming the stereochemical outcome .

Q. How is the stereochemical configuration of the chiral center validated?

- Methodological Answer : The (S)-configuration is confirmed using X-ray crystallography (as in , where analogous structures were resolved at 100 K with an R factor of 0.029). Complementary techniques include vibrational circular dichroism (VCD) and polarimetry. For intermediates, chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) can separate enantiomers and quantify enantiomeric excess (ee) .

Q. What spectroscopic methods are used for structural characterization?

- Methodological Answer : Key methods include:

- ¹H/¹³C NMR : To confirm regiochemistry and substituent integration (e.g., dihydrooxazole protons resonate at δ 3.8–4.5 ppm as doublets).

- IR spectroscopy : Detection of C=N (1650–1680 cm⁻¹) and C-O (1100–1200 cm⁻¹) stretches.

- Mass spectrometry (HRMS) : For molecular ion validation (e.g., ESI-HRMS to confirm [M+H]⁺).

Data cross-validation with computational tools like Gaussian (for IR/NMR prediction) is recommended .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance enantiomeric excess (ee) in asymmetric synthesis?

- Methodological Answer : Strategies include:

- Chiral catalysts : Use of Jacobsen’s thiourea catalysts or BINOL-derived phosphoric acids to induce asymmetry during cyclocondensation.

- Solvent effects : Polar aprotic solvents (e.g., DMF or THF) improve reaction homogeneity and ee.

- Kinetic resolution : Leveraging differences in reaction rates between enantiomers via selective crystallization or enzymatic resolution.

highlights organotin-mediated coupling as a pathway to minimize racemization .

Q. How to resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies may arise from:

- Purity : Impurities ≥5% can skew bioassay results. Validate via HPLC-DAD/ELSD and elemental analysis.

- Stereochemical drift : Check for racemization during storage using chiral HPLC.

- Assay variability : Replicate assays under standardized conditions (e.g., MIC testing for antimicrobial activity with ATCC controls).

and emphasize rigorous batch-to-batch characterization and use of isostructural controls (e.g., chloro vs. bromo analogs) to isolate structure-activity relationships .

Q. What strategies are effective for modifying the dihydrooxazole scaffold to improve thermodynamic stability?

- Methodological Answer : Stability enhancements include:

- Ring rigidification : Introducing electron-withdrawing groups (e.g., CF₃) to reduce ring-opening susceptibility.

- Coordination chemistry : Utilize the oxazole’s N,O-bidentate ligands to form metal complexes (e.g., Cu(II) as in ), which stabilize the core structure .

- Crystallography-guided design : Analyze packing motifs (e.g., π-π stacking or halogen bonding) to predict solid-state stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.